molecular formula C15H16N2O5S B2617512 N-(2,2-di(furan-2-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide CAS No. 2309344-57-6

N-(2,2-di(furan-2-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide

Cat. No. B2617512
CAS RN: 2309344-57-6
M. Wt: 336.36
InChI Key: IOZZGXMIHZLQGU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its furan, isoxazole, and sulfonamide groups. The exact structure could be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions take place. Furan compounds are known to undergo reactions such as electrophilic substitution and nucleophilic addition.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .

Scientific Research Applications

Antibacterial and Antioxidant Activities

Sulfonamide derivatives have been synthesized and evaluated for their antibacterial, antiurease, and antioxidant activities. For instance, the synthesis of new 1,2,4-triazole Schiff base and amine derivatives has shown that these compounds possess effective antiurease and antioxidant activities, highlighting their potential in medicinal chemistry and as agents in treating diseases associated with oxidative stress and infections (Sokmen et al., 2014).

Enzyme Inhibition for Disease Treatment

Another significant application is in enzyme inhibition, where sulfonamide derivatives have been studied for their inhibitory effects on human carbonic anhydrase isoforms. These studies aim at developing potential therapeutic agents for conditions like glaucoma, demonstrating the compounds' utility in designing drugs with intraocular pressure (IOP) lowering effects (Chegaev et al., 2014).

Drug Discovery and Synthesis

Sulfonamide derivatives have been explored for their role in drug discovery, particularly as endothelin receptor antagonists for conditions like congestive heart failure. The synthesis and structure-activity relationship studies of these compounds reveal significant improvements in potency and metabolic stability, showcasing the chemical class's importance in developing new therapeutic agents (Murugesan et al., 2000).

Fluorescent Probes for Biological Studies

Additionally, sulfonamide derivatives have been employed in developing fluorescent molecular probes, which are crucial in studying biological processes and events. These probes exhibit strong solvent-dependent fluorescence, aiding in the ultrasensitive detection of cellular activities, further underscoring sulfonamides' utility in research and diagnostic applications (Diwu et al., 1997).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a drug, its mechanism of action would involve interacting with biological targets in the body.

properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5S/c1-10-15(11(2)22-17-10)23(18,19)16-9-12(13-5-3-7-20-13)14-6-4-8-21-14/h3-8,12,16H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOZZGXMIHZLQGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCC(C2=CC=CO2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2,2-bis(furan-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide

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